- Discovery of Benzopyridone-Based Transient Receptor Potential Vanilloid 1 Agonists and Antagonists and the Structural Elucidation of Their Activity Shift, Journal of Medicinal Chemistry, 2021, 64(1), 370-384
Cas no 93117-08-9 (5-AIQ)
5-AIQ structure
Product Name:5-AIQ
CAS No:93117-08-9
MF:C9H8N2O
MW:160.17262172699
MDL:MFCD06198896
CID:801188
PubChem ID:2072
Update Time:2024-10-26
5-AIQ Chemical and Physical Properties
Names and Identifiers
-
- 5-aminoisoquinolin-1(2H)-one
- 1(2H)-Isoquinolinone,5-amino-
- 5-amino-1(2H)-Isoquinolinone
- 5-Amino-2H-isoquinoin-1-one
- 5-Amino-2h-isoquinolin-1-one
- 5-AMINOISOQUINOLIN-1-OL
- 5-amino-1,2-dihydroisoquinolin-1-one
- 5-AIQ
- 5-aminoisoquinolinone
- 4pnq
- 32X
- 5-Amino-1-isoquinolinol
- 5-Amino-1-hydroxyisoquinoline
- BDBM27503
- 5-amino-isoquinolin-1(2h)-one
- 5-amino isoquinolin-1(2h)-one
- SVASVGVAQIVSEZ-UHFFFAOYSA-N
- EBD50736
- CL1034
- HSCI1_000395
- 5-Amino-1(2H)-isoquinolinone (ACI)
- Isocarbostyril, 5-amino- (7CI)
- SCHEMBL215327
- CHEMBL446240
- 8V3G4R3QNX
- HY-W006566
- DTXSID90274354
- MFCD11226760
- PB32405
- 1(2H)-ISOQUINOLINONE, 5-AMINO-
- Q27181199
- GS-6691
- SY033479
- NCGC00165729-01
- BRD-K25408656-003-01-2
- PD120846
- EN300-247183
- 5-Azanyl-2H-isoquinolin-1-one
- Z2236664363
- AKOS006334830
- DB-079484
- MFCD06198896
- CS-W006566
- J-516735
- 93117-08-9
- CHEBI:103965
- BL006316
- AC-20662
- AKOS015855680
- 5-Amino-1(2H)-isoquinolinone; 5-Amino-isocarbostyril;
-
- MDL: MFCD06198896
- Inchi: 1S/C9H8N2O/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,10H2,(H,11,12)
- InChI Key: SVASVGVAQIVSEZ-UHFFFAOYSA-N
- SMILES: O=C1C2C(=C(C=CC=2)N)C=CN1
Computed Properties
- Exact Mass: 160.06400
- Monoisotopic Mass: 160.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 55.1
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.287
- Boiling Point: 477.3±45.0℃ at 760 mmHg
- Flash Point: 242.4°C
- Refractive Index: 1.656
- PSA: 58.88000
- LogP: 1.69150
5-AIQ Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P301+P312+P330
- Storage Condition:Room temperature
5-AIQ Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
5-AIQ Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A612905-25mg |
5-Amino-2H-isoquinolin-1-one |
93117-08-9 | 25mg |
$ 58.00 | 2023-09-08 | ||
| TRC | A612905-50mg |
5-Amino-2H-isoquinolin-1-one |
93117-08-9 | 50mg |
$ 58.00 | 2023-04-19 | ||
| TRC | A612905-100mg |
5-Amino-2H-isoquinolin-1-one |
93117-08-9 | 100mg |
$ 87.00 | 2023-04-19 | ||
| TRC | A612905-250mg |
5-Amino-2H-isoquinolin-1-one |
93117-08-9 | 250mg |
$ 161.00 | 2023-04-19 | ||
| Ambeed | A149710-100mg |
5-Aminoisoquinolin-1(2H)-one |
93117-08-9 | 97% | 100mg |
$36.0 | 2025-04-15 | |
| Ambeed | A149710-250mg |
5-Aminoisoquinolin-1(2H)-one |
93117-08-9 | 97% | 250mg |
$44.0 | 2025-04-15 | |
| Ambeed | A149710-1g |
5-Aminoisoquinolin-1(2H)-one |
93117-08-9 | 97% | 1g |
$132.0 | 2025-04-15 | |
| Ambeed | A149710-5g |
5-Aminoisoquinolin-1(2H)-one |
93117-08-9 | 97% | 5g |
$396.0 | 2025-04-15 | |
| abcr | AB468057-1 g |
5-Aminoisoquinolin-1-ol, min. 95%; . |
93117-08-9 | 1g |
€493.70 | 2023-07-18 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T50044-5 mg |
5-amino-1,2-dihydroisoquinolin-1-one |
93117-08-9 | 5mg |
¥1142.00 | 2022-03-01 |
5-AIQ Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dimethylformamide ; overnight, 50 °C
Reference
- Preparation of N-heterocyclyl- and N-aryl-5,5-diphenylpentadienamide derivatives as antagonists of transient receptor potential Vanilloid (TRPV1), World Intellectual Property Organization, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: 1,4-Dioxane ; 4 h, rt
Reference
- Preparation of fused heterocyclic carbonohydrazonoyl dicyanide compound for inhibiting aggregation and/or hyperphosphorylation of tau protein, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
Reference
- Preparation of 1-(hetero)arylamino-1,2,3,4-tetrahydronaphthalenes as antiinflammatories., World Intellectual Property Organization, , ,
Production Method 5
Reaction Conditions
Reference
- Aryl nitroso compounds as specific inactivators of retroviral (asymmetric) zinc fingers and as anti-tumor agents, United States, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: Zinc , Ammonium chloride Solvents: Ethanol , Tetrahydrofuran , Water ; rt → 35 °C; 2 h, 35 °C
Reference
- Preparation of quinoline and related compounds for use as anti-inflammatory agents, World Intellectual Property Organization, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dimethylformamide ; overnight, 50 °C
Reference
- Pentadienamide derivatives as vanilloid receptor inhibitors and their preparation and use in the treatment of diseases, United States, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: Zinc , Ammonium chloride Solvents: Ethanol , Tetrahydrofuran , Water ; rt → 35 °C; 2 h, 30 - 35 °C
Reference
- Preparation of tetrahydronaphthalene derivatives as anti-inflammatory agents, United States, , ,
Production Method 9
Reaction Conditions
Reference
- Preparation of 4-methyl-4-penten-1-amines and related compounds as antiphlogistics, World Intellectual Property Organization, , ,
Production Method 10
Reaction Conditions
Reference
- Effects of 5-aminoisoquinolinone, a water-soluble, potent inhibitor of the activity of poly (ADP-ribose) polymerase on the organ injury and dysfunction caused by hemorrhagic shock, British Journal of Pharmacology, 2000, 130(4), 843-850
Production Method 11
Reaction Conditions
Reference
- Adenosine diphosphoribose polymerase binding nitroso aromatic compounds useful as retroviral inactivating agents, anti-retroviral agents and anti-tumor agents, United States, , ,
Production Method 12
Reaction Conditions
Reference
- Preparation of substituted dihydroisoquinolinones and related compounds as radiation therapy potentiators and chemotherapeutic agents, European Patent Organization, , ,
Production Method 13
Reaction Conditions
1.1 -
1.2 Reagents: Potassium hydride Catalysts: Palladium Solvents: Methanol
1.2 Reagents: Potassium hydride Catalysts: Palladium Solvents: Methanol
Reference
- Synergistic antiviral and antitumor compositions of poly(ADP ribose)transferase (pADPRT) CCHC-oxidizing ligands and noncovalent pADPRT-inhibitory ligands, United States, , ,
5-AIQ Raw materials
5-AIQ Preparation Products
5-AIQ Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:93117-08-9)5-AIQ
Order Number:A859867
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:20
Price ($):370.0
Email:sales@amadischem.com
5-AIQ Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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